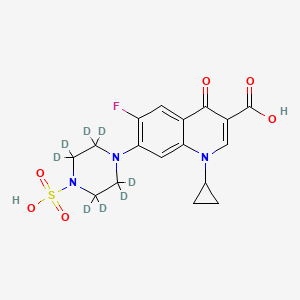
Ciprofloxacin-piperazinyl-N-sulfate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofloxacin-piperazinyl-N-sulfate-d8 is a deuterated derivative of ciprofloxacin-piperazinyl-N-sulfate. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a tracer in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciprofloxacin-piperazinyl-N-sulfate-d8 involves the incorporation of deuterium into the ciprofloxacin-piperazinyl-N-sulfate molecule. This process typically includes the following steps:
Starting Material: Ciprofloxacin is used as the starting material.
Deuteration: The hydrogen atoms in the piperazinyl and sulfate groups are replaced with deuterium through a series of chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ciprofloxacin are subjected to deuteration.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging: The final product is packaged under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Ciprofloxacin-piperazinyl-N-sulfate-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ciprofloxacin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ciprofloxacin-piperazinyl-N-sulfate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the distribution and metabolism of ciprofloxacin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ciprofloxacin.
Industry: Applied in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Ciprofloxacin-piperazinyl-N-sulfate-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The deuterated form allows for detailed studies of these mechanisms due to its stability and traceability .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Levofloxacin: A related compound with a broader spectrum of activity.
Uniqueness
Ciprofloxacin-piperazinyl-N-sulfate-d8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where detailed analysis of drug behavior is required .
Properties
Molecular Formula |
C17H18FN3O6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2 |
InChI Key |
SDLYZOYQWKDWJG-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















